6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid with cyclobutylamine, followed by cyclization with thiosemicarbazide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit carbonic anhydrase or cholinesterase, affecting metabolic pathways and neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the substituents attached to the triazole and thiadiazine rings.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrazole ring but are fused with a pyrimidine ring instead of a thiadiazole ring.
Uniqueness
6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of a cyclobutyl group.
Properties
Molecular Formula |
C11H11ClN6S |
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Molecular Weight |
294.76 g/mol |
IUPAC Name |
6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H11ClN6S/c1-5-7(12)8(14-13-5)10-17-18-9(6-3-2-4-6)15-16-11(18)19-10/h6H,2-4H2,1H3,(H,13,14) |
InChI Key |
ABNMHBFWXFGSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4CCC4)Cl |
Origin of Product |
United States |
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